![molecular formula C3H9NO2P+ B14310544 (Aminomethyl)(ethoxy)oxophosphanium CAS No. 115340-19-7](/img/structure/B14310544.png)
(Aminomethyl)(ethoxy)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Aminomethyl)(ethoxy)oxophosphanium is a compound that contains a phosphorus atom bonded to an aminomethyl group, an ethoxy group, and an oxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Aminomethyl)(ethoxy)oxophosphanium can be achieved through several methods. One common approach involves the reaction of ethoxyphosphine with formaldehyde and ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the compound. Additionally, safety measures are implemented to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(Aminomethyl)(ethoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various phosphine derivatives, phosphine oxides, and substituted phosphines. These products have diverse applications in different fields.
Wissenschaftliche Forschungsanwendungen
(Aminomethyl)(ethoxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (Aminomethyl)(ethoxy)oxophosphanium involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in enzymes or other proteins, thereby modulating their activity. The pathways involved include coordination to metal ions and participation in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Aminomethyl)(ethoxy)oxophosphanium include:
- (Aminomethyl)(methoxy)oxophosphanium
- (Aminomethyl)(propoxy)oxophosphanium
- (Aminomethyl)(butoxy)oxophosphanium
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which imparts unique reactivity and properties. The ethoxy group, in particular, influences its solubility and reactivity in different solvents and conditions.
Eigenschaften
115340-19-7 | |
Molekularformel |
C3H9NO2P+ |
Molekulargewicht |
122.08 g/mol |
IUPAC-Name |
aminomethyl-ethoxy-oxophosphanium |
InChI |
InChI=1S/C3H9NO2P/c1-2-6-7(5)3-4/h2-4H2,1H3/q+1 |
InChI-Schlüssel |
MHMKTEZHHYOHIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[P+](=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.